molecular formula C15H28O B12671866 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol CAS No. 94231-55-7

6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol

Cat. No.: B12671866
CAS No.: 94231-55-7
M. Wt: 224.38 g/mol
InChI Key: KHBHMJKIAFOZKG-UHFFFAOYSA-N
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Description

6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol is a chemical compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a ketone to form the desired bicyclic alcohol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. Catalysts may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-alpha-propylbicyclo(3.1.1)heptane-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions that lead to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: Known for its similar bicyclic structure but lacks the hydroxyl group.

    Bicyclo(3.1.1)heptane, 6,6-dimethyl-2-methylene-: Another bicyclic compound with a different functional group arrangement.

Uniqueness

6,6-Dimethyl-alpha-propylbicyclo(31

Properties

CAS No.

94231-55-7

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

1-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hexan-3-ol

InChI

InChI=1S/C15H28O/c1-4-5-13(16)9-7-11-6-8-12-10-14(11)15(12,2)3/h11-14,16H,4-10H2,1-3H3

InChI Key

KHBHMJKIAFOZKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC1CCC2CC1C2(C)C)O

Origin of Product

United States

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